Aldehyde-Enabled Reticular Chemistry Differentiation vs. Dimethyl Isophthalate
The presence of the 5-formyl group on dimethyl 5-formylisophthalate confers a qualitative functionality entirely absent in dimethyl isophthalate (CAS 1459-93-4). The target compound possesses an aldehyde moiety capable of undergoing Schiff base condensations with amines, hydrazines, or hydroxylamines, enabling its incorporation as a functional node in MOFs and COFs . In contrast, dimethyl isophthalate serves only as a polyester monomer or plasticizer and cannot participate in aldehyde-specific reticular chemistry .
| Evidence Dimension | Functional Group Availability for Framework Formation |
|---|---|
| Target Compound Data | Contains one aldehyde (–CHO) and two methyl ester (–CO₂CH₃) groups |
| Comparator Or Baseline | Dimethyl isophthalate: Contains only two methyl ester groups, no aldehyde functionality |
| Quantified Difference | Presence vs. absence of formyl group; qualitative functional distinction |
| Conditions | Structural analysis based on molecular formula; no direct comparative assay available |
Why This Matters
Procurement of dimethyl isophthalate cannot fulfill applications requiring aldehyde-based orthogonal coupling chemistry, such as the construction of imine-linked COFs or post-synthetically modifiable MOFs.
